molecular formula C22H21ClO4 B4590511 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one

Cat. No.: B4590511
M. Wt: 384.8 g/mol
InChI Key: MMCFKNSFCLOTQP-UHFFFAOYSA-N
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Description

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a butyl group, a chlorophenyl group, and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxoethoxy Linkage: The oxoethoxy linkage can be formed by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

    4-butyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity.

    4-butyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one: Similar structure but with a bromine atom, potentially affecting its reactivity and biological properties.

    4-butyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one: Similar structure but with a methyl group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO4/c1-3-4-5-16-12-21(25)27-22-14(2)20(11-10-18(16)22)26-13-19(24)15-6-8-17(23)9-7-15/h6-12H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCFKNSFCLOTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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